![molecular formula C11H10BrNOS B1241354 N-Phenacylthiazolium bromide CAS No. 5304-34-7](/img/structure/B1241354.png)
N-Phenacylthiazolium bromide
Overview
Description
Synthesis Analysis
The synthesis of N-Phenacylthiazolium bromide and its derivatives involves several key reactions. A notable example is the diastereoselective synthesis of spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines] through domino cycloaddition reactions with 3-phenacylideneoxindoles, showcasing the compound's utility in producing functionalized spiro compounds with high diastereoselectivity (Shen et al., 2015). Another synthesis pathway involves the reaction of 5-chloropyridin-2-yl-thioureas with phenacyl bromides to yield trisubstituted thiazoles, demonstrating the versatility of phenacyl bromides in thiazole synthesis (Count & Jarvis, 1977).
Molecular Structure Analysis
The molecular structure of this compound derivatives has been elucidated using various spectroscopic tools and, in some cases, confirmed by X-ray crystallography. The crystal structure analyses provide insights into the monoclinic shape and space group of these compounds, which is critical for understanding their chemical behavior and reactivity (Hassan et al., 2020).
Chemical Reactions and Properties
This compound participates in a variety of chemical reactions, including the synthesis of spiro compounds, thiazole derivatives, and the cleavage of advanced glycation end-products. These reactions often involve cycloaddition, hydrolysis, and oxidative conditions, indicating the compound's reactivity under diverse chemical environments (Sahoo & Pan, 2019).
Physical Properties Analysis
The physical properties of this compound and its derivatives, such as solubility, melting points, and crystal structure, are pivotal for their application in synthesis and pharmaceutical research. While specific studies on the physical properties were not highlighted in this review, these properties can be inferred from synthesis methods and molecular structure analyses.
Chemical Properties Analysis
The chemical properties, including reactivity with various nucleophiles, electrophiles, and the ability to undergo cycloaddition and hydrolysis reactions, underscore the compound's versatility in organic synthesis. Notably, the compound's efficacy as a glycated cross-link breaker highlights its potential in medical research, particularly in preventing vascular advanced glycation end-product accumulation (Cooper et al., 2000).
Scientific Research Applications
Vascular Advanced Glycation End-Product Accumulation
N-Phenacylthiazolium bromide (PTB) has been studied for its ability to prevent the accumulation of advanced glycation end-products (AGEs) in diabetic vascular complications. Research shows that PTB can prevent the increase in vascular AGEs and attenuate vascular hypertrophy in diabetic conditions, indicating its potential role in treating diabetic vascular complications (Cooper et al., 2000).
Hydrolysis and α,β-Dicarbonyl Cleavage
Studies have also focused on the chemical properties of PTB, particularly its hydrolysis and the slow cleavage of α,β-dicarbonyl compounds under physiological conditions. This research suggests a need to reassess the mechanism of action of PTB in biological systems (Thornalley & Minhas, 1999).
Modulation of Periodontitis
PTB has been evaluated for its role in modulating periodontitis. Research indicates that it can inhibit the induction and progression of periodontitis and assist in recovery by improving cellular viability and inhibiting the AGE-RAGE axis (Chang et al., 2014).
Inhibition of Bacterial Luciferase
An interesting application of PTB is its use as an inhibitor of bacterial luciferase. This property was discovered serendipitously and indicates that PTB and similar compounds can be effective both in vitro and in live bacteria (Kim & Spiegel, 2013).
Lens Protein Cross-Links
Research has explored the effectiveness of PTB-related compounds in breaking AGE cross-links in lens proteins. These studies are significant for understanding the potential application of PTB in treating conditions like cataracts (Hollenbach et al., 2004).
Bone Fragility Induced by Nonenzymatic Glycation
PTB has been studied for its role in reducing bone fragility caused by the accumulation of AGEs in human bone. Treatment with PTB showed a significant decrease in AGE content and an improvement in post-yield material-level properties of bone (Bradke & Vashishth, 2014).
Synthesis of Spiro[benzo[d]pyrrolo[2,1-b]thiazole-3,3'-indolines]
PTB has been used in the synthesis of specific organic compounds, demonstrating its utility in organic chemistry (Shen et al., 2015).
Mechanism of Action
Target of Action
N-Phenacylthiazolium bromide (PTB) primarily targets Advanced Glycation End-products (AGEs) . AGEs are a series of post-translational modifications in the collagenous matrices of human tissues, which result in an altered collagen crosslink profile impacting the mechanical behavior of their constituent tissues .
Mode of Action
PTB acts as a cross-link breaker . It cleaves preformed AGEs, thereby reversing the negative effects of non-enzymatic glycation (NEG) . This interaction with its targets results in a significant decrease in AGE content .
Biochemical Pathways
The primary biochemical pathway affected by PTB is the non-enzymatic glycation (NEG) pathway . NEG describes a series of post-translational modifications in the collagenous matrices of human tissues. These modifications, known as AGEs, result in an altered collagen crosslink profile . PTB cleaves these AGE crosslinks, thereby impacting the downstream effects of the NEG pathway .
Pharmacokinetics
It’s worth noting that ptb has a short half-life in phosphate-buffered saline (pbs), indicating that it may be rapidly metabolized or excreted .
Result of Action
The primary result of PTB’s action is a significant decrease in AGE content . This leads to a significant rebound in the post-yield material level properties . In other words, PTB improves the quality of existing bone matrix by cleaving established AGE crosslinks .
Action Environment
The action of PTB can be influenced by environmental factors such as pH . For instance, PTB releases faster at pH levels between 5.5 and 6.5, and slower at a pH of 7.4 . This suggests that the compound’s action, efficacy, and stability may vary depending on the pH of its environment .
Safety and Hazards
properties
IUPAC Name |
1-phenyl-2-(1,3-thiazol-3-ium-3-yl)ethanone;bromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10NOS.BrH/c13-11(8-12-6-7-14-9-12)10-4-2-1-3-5-10;/h1-7,9H,8H2;1H/q+1;/p-1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEAFABGKSOIJLH-UHFFFAOYSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C[N+]2=CSC=C2.[Br-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431106 | |
Record name | N-Phenacylthiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5304-34-7 | |
Record name | N-Phenacylthiazolium bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005304347 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Phenacylthiazolium bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30431106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-PHENACYLTHIAZOLIUM BROMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JE6JEU5BW6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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